molecular formula C26H29N5O2 B11278098 N-(4-morpholinophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide

N-(4-morpholinophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B11278098
M. Wt: 443.5 g/mol
InChI Key: DRZCGJASPCEGPY-UHFFFAOYSA-N
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Description

N-[4-(MORPHOLIN-4-YL)PHENYL]-1-(6-PHENYLPYRIDAZIN-3-YL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a morpholine ring, a phenyl group, a pyridazine ring, and a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(MORPHOLIN-4-YL)PHENYL]-1-(6-PHENYLPYRIDAZIN-3-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the morpholine derivative, followed by the introduction of the phenyl and pyridazine rings. The final step involves the formation of the piperidine ring and the carboxamide group. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the selectivity and yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(MORPHOLIN-4-YL)PHENYL]-1-(6-PHENYLPYRIDAZIN-3-YL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound .

Scientific Research Applications

N-[4-(MORPHOLIN-4-YL)PHENYL]-1-(6-PHENYLPYRIDAZIN-3-YL)PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(MORPHOLIN-4-YL)PHENYL]-1-(6-PHENYLPYRIDAZIN-3-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(3-Chloro-4-fluorophenyl)amino]-7-[3-(morpholin-4-yl)propoxy]quinazolin-6-yl}prop-2-enamide
  • 4-Benzoylmorpholine
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides

Uniqueness

N-[4-(MORPHOLIN-4-YL)PHENYL]-1-(6-PHENYLPYRIDAZIN-3-YL)PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C26H29N5O2

Molecular Weight

443.5 g/mol

IUPAC Name

N-(4-morpholin-4-ylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C26H29N5O2/c32-26(27-22-6-8-23(9-7-22)30-16-18-33-19-17-30)21-12-14-31(15-13-21)25-11-10-24(28-29-25)20-4-2-1-3-5-20/h1-11,21H,12-19H2,(H,27,32)

InChI Key

DRZCGJASPCEGPY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)N3CCOCC3)C4=NN=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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